anisomycin

Description

Historical Context and Discovery in Biological Research

Anisomycin (B549157), also known as flagecidin, was first isolated in 1954 from the fermentation broths of the bacterium Streptomyces griseolus. bioaustralis.comacs.orgfermentek.com Initial studies characterized it as an antibiotic with activity against protozoa and fungi. bioaustralis.comfermentek.compnas.org Subsequent research in the 1960s elucidated its fundamental mechanism of action. It was identified as a powerful inhibitor of protein synthesis specifically in eukaryotic cells. sigmaaldrich.com This discovery pivoted its use from a potential therapeutic agent to a crucial research tool. Early investigations established that anisomycin interferes with the peptidyl transferase activity on the 60S subunit of the 80S ribosome, thereby blocking the elongation step of protein synthesis. rpicorp.comresearchgate.netontosight.aitoku-e.com For decades, its primary application in research was to block the production of new proteins to determine their necessity for specific biological processes, a role it continues to serve today. jneurosci.orgpsicothema.com

| Property | Detail | Reference |

|---|---|---|

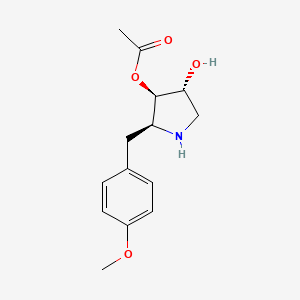

| IUPAC Name | (2R,3S,4S)-4-Hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl acetate | fermentek.comwikipedia.org |

| Molecular Formula | C₁₄H₁₉NO₄ | rpicorp.comacs.org |

| Molar Mass | 265.30 g/mol | fermentek.comtoku-e.com |

| CAS Number | 22862-76-6 | rpicorp.comfermentek.comtoku-e.com |

| Natural Source | Streptomyces griseolus, Streptomyces roseochromogenes | bioaustralis.comnih.govcellsignal.com |

Overview of Anisomycin's Utility in Mechanistic Studies

The utility of anisomycin in the laboratory is multifaceted, primarily revolving around two well-characterized molecular effects.

Inhibition of Protein Synthesis: Anisomycin's classical application is as a potent and reversible inhibitor of translation. researchgate.net It binds to the 60S ribosomal subunit in eukaryotes, interfering with the peptidyl transferase enzyme. rpicorp.comtoku-e.com This action specifically blocks the formation of peptide bonds and prevents the elongation of the nascent polypeptide chain. acs.orgfermentek.com This precise inhibition allows researchers to create a temporary state of cellular protein synthesis arrest. Consequently, anisomycin is widely used in neuroscience to investigate memory consolidation, the process by which labile, short-term memories are converted into stable, long-term memories. pnas.orgpnas.org Studies have shown that blocking protein synthesis with anisomycin in specific brain regions, like the hippocampus, following a learning event can impair the formation of long-term memory, providing evidence that de novo protein synthesis is required for this process. jneurosci.orgwikipedia.orgpnas.org

Activation of Stress-Activated Protein Kinases (SAPKs): Beyond its role as a translation inhibitor, anisomycin is an extremely potent activator of mitogen-activated protein kinase (MAPK) signaling cascades. researchgate.netfrontiersin.org Specifically, it strongly induces the phosphorylation and activation of the c-Jun N-terminal kinases (JNKs) and p38 MAP kinases, which are key regulators of cellular responses to stress. rndsystems.comnih.govbio-techne.comnih.gov This effect is independent of its impact on protein synthesis. This "off-target" activity has been harnessed by researchers as a reliable chemical tool to stimulate these specific stress pathways. rndsystems.comfrontiersin.org By using anisomycin, scientists can study the downstream consequences of JNK and p38 activation, including the induction of immediate-early genes like c-fos and c-jun, regulation of apoptosis, and modulation of inflammatory responses. cellsignal.comnih.govtocris.com The ability to selectively activate these kinases has been crucial in mapping their roles in various cellular contexts. researchgate.netfrontiersin.org

Scope of Current Academic Inquiry into Anisomycin's Biological Activities

Contemporary research continues to leverage anisomycin's known mechanisms while also exploring its broader biological effects. The scope of inquiry has expanded into several specialized fields.

Apoptosis Research: Anisomycin is frequently used as a chemical inducer of apoptosis (programmed cell death) in various cell types. researchgate.netcellsignal.com This effect is largely mediated by its potent activation of the JNK and p38 MAPK pathways, which are integral to stress-induced apoptotic signaling. frontiersin.orgnih.gov Researchers utilize anisomycin to investigate the molecular machinery of apoptosis and to screen for factors that may inhibit or enhance this process. bioaustralis.com

Immunology and Inflammation: The compound has been shown to possess immunomodulatory properties. bioaustralis.comresearchgate.net It can inhibit the function of T-cells and has been studied for its potential to prevent transplant rejection in animal models. nih.govresearchgate.net Recent studies have also explored its anti-inflammatory effects, demonstrating that it can suppress inflammatory gene expression by attenuating pathways like NF-κB activation. nih.gov

Antiviral and Antiprotozoal Studies: Reflecting its original discovery, research continues into anisomycin's antimicrobial activities. It has demonstrated the ability to inhibit the replication of several viruses, including Dengue virus, Zika virus, and certain plant viruses like Potato Virus Y. acs.org Its efficacy against protozoa such as Trichomonas and Endamoeba also remains a subject of interest. sigmaaldrich.com

Cancer Biology: Anisomycin's ability to activate stress kinases and induce apoptosis has made it a subject of investigation in oncology. ontosight.aitoku-e.com Research indicates it can induce cell death in various cancer cell lines and may sensitize malignant cells to other therapeutic agents. nih.govresearchgate.net Studies have examined its effects on triple-negative breast cancer cells, where it was found to suppress growth and induce apoptosis. toku-e.com

| Area of Study | Mechanism/Target | Research Application | Reference |

|---|---|---|---|

| Neuroscience | Inhibition of peptidyl transferase on the 60S ribosome | Investigating the role of protein synthesis in memory consolidation and extinction. | wikipedia.orgpnas.orgpnas.org |

| Signal Transduction | Activation of JNK/SAPK and p38 MAP kinases | Studying cellular stress responses and downstream gene activation (e.g., c-fos, c-jun). | researchgate.netrndsystems.comfrontiersin.orgnih.gov |

| Cell Biology | Activation of pro-apoptotic kinase pathways (JNK, p38) | Inducing and studying the mechanisms of programmed cell death (apoptosis). | bioaustralis.comcellsignal.comnih.gov |

| Immunology | Inhibition of T-cell activity; Attenuation of NF-κB pathway | Investigating immunomodulatory and anti-inflammatory effects. | nih.govresearchgate.net |

| Virology | Inhibition of viral replication (mechanism varies) | Studying potential antiviral activity against human and plant viruses. | acs.org |

| Cancer Research | Induction of apoptosis and cell cycle arrest | Exploring its potential to kill cancer cells or sensitize them to other drugs. | researchgate.nettoku-e.com |

Structure

3D Structure

Properties

CAS No. |

27958-09-4 |

|---|---|

Molecular Formula |

C14H19NO4 |

Molecular Weight |

265.3 g/mol |

IUPAC Name |

[(2S,3R,4R)-4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate |

InChI |

InChI=1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3/t12-,13+,14+/m0/s1 |

InChI Key |

YKJYKKNCCRKFSL-BFHYXJOUSA-N |

SMILES |

CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H](CN[C@H]1CC2=CC=C(C=C2)OC)O |

Canonical SMILES |

CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O |

Origin of Product |

United States |

Molecular Mechanisms of Action

Eukaryotic Protein Synthesis Inhibition

Anisomycin (B549157) is a potent and reversible inhibitor of protein synthesis in eukaryotic organisms. researchgate.net Its primary mechanism involves interfering with the function of the ribosome. wikipedia.org

Interaction with Ribosomal Subunits

Anisomycin inhibits protein synthesis by binding to the 60S ribosomal subunit of the 80S ribosome. toku-e.comagscientific.com Studies have shown that anisomycin interacts with the large ribosomal subunits from both eukaryotes and archaea. nih.gov The binding of anisomycin to the large ribosomal subunit, such as that from H. marismortui, is associated with a conformational change that opens the aperture of the A-site cleft. nih.gov This opening is due to the movement of specific nucleotides within the ribosomal RNA. nih.gov

Specificity for Peptidyl Transferase Activity

A key aspect of anisomycin's action is its inhibition of peptidyl transferase activity. researchgate.nettoku-e.comagscientific.com Peptidyl transferase is the ribosomal enzyme responsible for catalyzing the formation of peptide bonds between amino acids during protein elongation. oup.com Anisomycin binds in the peptidyl-transferase center (PTC) of the eukaryotic ribosome. researchgate.netresearchgate.net Kinetic studies using an in vitro system from rabbit reticulocytes have shown that anisomycin acts as a mixed noncompetitive inhibitor of peptidyl transferase. nih.gov

Impact on Translational Elongation

By inhibiting peptidyl transferase activity, anisomycin prevents the elongation of the nascent peptide chain. researchgate.netagscientific.com This disruption of translational elongation can lead to ribosome stalling on mRNA templates. researchgate.netbmbreports.org At low concentrations, anisomycin can increase the frequency of ribosome collisions, while higher concentrations can lead to persistent ribosome stalling. researchgate.netnih.gov

Ribotoxic Stress Response Induction

Beyond its role as a protein synthesis inhibitor, anisomycin is a potent inducer of the ribotoxic stress response in mammalian cells. researchgate.netastralscientific.com.auoup.comaacrjournals.org

Effects on Mitochondrial Function and Bioenergetics

Decrease in Mitochondrial Membrane Potential

Studies have demonstrated that anisomycin treatment can lead to a decrease in mitochondrial membrane potential. This effect has been observed in various cell types, including osteosarcoma cells and triple-negative breast cancer cells nih.govcdnsciencepub.comnih.govresearchgate.net. A reduced mitochondrial membrane potential is indicative of mitochondrial dysfunction and can be an early event in the induction of apoptosis nih.govbiorxiv.org. For instance, research in MDA-MB-231 cells showed a significant decrease in mitochondrial membrane potential following anisomycin exposure researchgate.net. Similarly, studies in hippocampal neurons indicated that anisomycin caused a significant depolarization of the membrane potential nih.govphysiology.org.

Reduction of Adenosine Triphosphate (ATP) Levels

Consistent with its impact on mitochondrial function, anisomycin has been shown to reduce intracellular ATP levels. This reduction in cellular energy currency is a consequence of impaired mitochondrial respiration and decreased activity of components like complex I nih.govcdnsciencepub.comnih.gov. Lower ATP levels have been noted in anisomycin-treated osteosarcoma cells and triple-negative breast cancer cells nih.govcdnsciencepub.comnih.gov. In human ovarian cancer stem cells, anisomycin treatment significantly reduced ATP content nih.govjcancer.org. This decrease in ATP suggests a disruption of cellular energetics nih.govphysiology.org.

Research findings illustrate the impact of anisomycin on ATP levels:

| Cell Type | Anisomycin Treatment | Effect on ATP Levels | Source |

| Osteosarcoma cells | Not specified | Reduced | nih.govnih.gov |

| Triple-negative breast cancer cells | Not specified | Decreased | cdnsciencepub.comnih.gov |

| Human ovarian cancer stem cells | IC50 concentration | Significantly declined | nih.govjcancer.org |

| MDA-MB-231 cells | Not specified | Significantly decreases | researchgate.net |

| Hippocampal neurons | Not specified | Impaired cellular energetics | nih.govphysiology.org |

Impact on Mitochondrial Biogenesis

Anisomycin has been reported to influence mitochondrial biogenesis, the process by which new mitochondria are formed. Some studies suggest that anisomycin inhibits mitochondrial biogenesis, contributing to its effects on cellular processes like cell cycle arrest and apoptosis nih.govbiorxiv.org. For example, in osteosarcoma cells, anisomycin was found to target and inhibit mitochondrial biogenesis nih.gov. This inhibition is proposed as a molecular mechanism underlying anisomycin's activity in these cells nih.gov. Conversely, some research indicates that while mitochondrial biogenesis can sometimes suppress apoptosis, inhibiting it with agents like anisomycin may lead to apoptosis and cell cycle arrest biorxiv.org.

Influence on Nucleic Acid Synthesis and Stability

Beyond its well-established inhibition of protein synthesis, anisomycin also exerts an influence on nucleic acid synthesis, specifically DNA synthesis. While its primary target is the ribosome, studies have indicated that anisomycin can interfere with DNA synthesis, although typically at higher concentrations than those required for protein synthesis inhibition wikipedia.orgagscientific.comdrugbank.comnih.govmedchemexpress.com. Partial inhibition of DNA synthesis has been observed at anisomycin concentrations that achieve significant inhibition of protein synthesis wikipedia.orgagscientific.com. This suggests a secondary effect on DNA replication or related processes. Anisomycin has been classified as a DNA synthesis inhibitor nih.gov.

Cellular and Subcellular Effects

Modulation of Cell Proliferation and Viability

Anisomycin (B549157) exhibits significant inhibitory effects on cell proliferation and can influence cell viability in a variety of cell lines. jcancer.orguit.noiiarjournals.orgiiarjournals.org

Inhibition of Cell Growth Across Diverse Cell Lines

Studies have demonstrated that anisomycin inhibits the proliferation of a wide range of cell types, including breast cancer cell lines (MDA-MB-231 and MCF7), Jurkat T cells, human ovarian cancer stem cells (HuOCSCs), osteosarcoma cell lines (MG-63 and U-2 OS), chronic phase chronic myeloid leukemia cell lines, hepatocellular carcinoma cells, and B16 mouse melanoma cells. jcancer.orguit.noresearchgate.netiiarjournals.orgiiarjournals.orgnih.gov The extent of inhibition can be dose-dependent. For instance, in HuOCSCs, the inhibition rate of cell proliferation increased significantly with increasing anisomycin concentration after 36 hours of treatment, with an IC50 of 31.8 mM. spandidos-publications.com In B16 mouse melanoma cells, cell viability decreased in a concentration-dependent manner at concentrations higher than 10 nM, falling below 50% at concentrations exceeding 40 nM. iiarjournals.orgiiarjournals.org Anisomycin has also been shown to suppress the growth of cell spheroids in a 3D culture system using B16 cells, suggesting potential anti-tumor effects in vivo. iiarjournals.orgiiarjournals.org

Analysis of Cell Cycle Arrest Mechanisms

Anisomycin's inhibitory effect on cell proliferation is often associated with its ability to induce cell cycle arrest at specific phases. researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov

Anisomycin has been observed to induce G1 phase arrest in certain cell lines. In wild-type L1210 cells, anisomycin treatment caused arrest in the G1 phase. nih.gov This G1 arrest was found to be p53-independent in this specific cell line. nih.gov Additionally, studies in CEM-C1 cells, a glucocorticoid-resistant acute lymphoblastic leukemia cell line, showed that anisomycin induced cell cycle arrest at the G0/G1 phase. elis.sk Anisomycin treatment also caused a transient arrest in G1 in HeLa cells. nih.gov

Anisomycin can also impact the S phase of the cell cycle. Research in Jurkat T cells indicated that anisomycin treatment blocked cells from entering the S phase. jcancer.orgresearchgate.netresearchgate.netresearchgate.netnih.gov Similarly, in T cells stimulated by ConA or phorbol (B1677699) 12, 13-dibutyrate plus ionomycin, anisomycin blocked S phase entry. nih.gov

A prominent effect of anisomycin is the induction of G2/M phase arrest. Anisomycin arrested Jurkat T cells into the S and G2/M phases. researchgate.netnih.gov In osteosarcoma cell lines (MG-63 and U-2 OS), anisomycin treatment for 24 hours increased the proportion of cells in the G2/M phase. researchgate.netnih.gov Anisomycin treatment of asynchronous HeLa cells led to an increase in cells with 4N DNA content, consistent with a delay in G2 or M phase progression. nih.gov This G2 arrest is provoked by anisomycin and is prolonged when stalled ribosomes persist. nih.gov The activation of ZAK and p38MAPK appears to trigger this delay in the G2 phase. nih.gov

Anisomycin's effects on the cell cycle are mediated, in part, through the modulation of key cell cycle regulatory proteins. Anisomycin has been shown to stimulate the signaling pathways involving p53, p21, and p27. jcancer.orgresearchgate.netresearchgate.netresearchgate.netnih.gov In Jurkat T cells, the levels of p21, phosphorylated p27, and p53/phosphorylated p53 increased after anisomycin treatment in a concentration-dependent manner. researchgate.netnih.gov Anisomycin also increased the mRNA expression levels of p21 and p53 in Jurkat T cells. researchgate.netresearchgate.net Similarly, in B16 mouse melanoma cells, the mRNA expression of genes responsible for growth inhibition, such as p21 and p53, was upregulated by anisomycin. iiarjournals.orgiiarjournals.orgnih.gov Increased expression of p21 and p53 is associated with cellular senescence and contributes to proliferation inhibition via cell cycle arrest. iiarjournals.org

Anisomycin can influence the activity of Cyclin-Dependent Kinases (CDKs) and their inhibitors. In Jurkat T cells, anisomycin inhibited the expression of phosphorylated CDK2, which is involved in progression through the S and G2/M phases. researchgate.netnih.gov This inhibition of phosphorylated CDK2 is suggested to block cells from entering the S and G2/M phases. researchgate.netnih.gov

The retinoblastoma protein (Rb) and E2F-1 are also affected by anisomycin. In osteosarcoma cells, anisomycin treatment led to decreased levels of Rb and E2F-1. researchgate.netnih.gov Anisomycin has been shown to decrease Rb phosphorylation in wild-type L1210 cells. nih.gov Stress-activated p38 can phosphorylate Rb at specific sites (Ser249/Thr252), leading to a conformational change that increases Rb's affinity for E2F and enhances its repressor activity, potentially contributing to cell cycle arrest. google.com

Anisomycin can also induce the expression of CDK inhibitors like p21 and p27, contributing to cell cycle arrest. jcancer.orgresearchgate.netresearchgate.netresearchgate.netnih.govelis.sk In CEM-C1 cells, anisomycin induced G0/G1 arrest by increasing the expression of p21 and p27. elis.sk

| Cell Line | Proliferation Inhibition | Cell Cycle Arrest Phase(s) | Key Protein Regulation (Observed) | Source(s) |

| MDA-MB-231 (Breast Cancer) | Inhibited | Not explicitly specified | p38 MAPK activation | uit.no |

| MCF7 (Breast Cancer) | Inhibited | Not explicitly specified | p38 MAPK activation | uit.no |

| Jurkat T cells | Inhibited | S and G2/M | ↑ p53, ↑ p21, ↑ p27, ↓ P-CDK2, ↑ Rb (at 24h) | jcancer.orgresearchgate.netresearchgate.netresearchgate.netnih.gov |

| Human Ovarian Cancer Stem Cells | Inhibited | Not explicitly specified | jcancer.orgspandidos-publications.com | |

| Osteosarcoma (MG-63, U-2 OS) | Inhibited | G2/M | ↓ Rb, ↓ E2F-1, ↑ Cyclin B1 | researchgate.netnih.gov |

| Chronic Phase CML Cell Lines | Inhibited | Not explicitly specified | researchgate.net | |

| Hepatocellular Carcinoma Cells | Inhibited | Not explicitly specified | researchgate.net | |

| B16 Mouse Melanoma Cells | Inhibited | Not explicitly specified | ↑ p21 mRNA, ↑ p53 mRNA, ↑ Txnip mRNA | iiarjournals.orgiiarjournals.orgnih.gov |

| Wild-type L1210 cells | Not explicitly specified | G1 | ↓ Rb phosphorylation, p53-independent | nih.gov |

| CEM-C1 (T-ALL) | Inhibited | G0/G1 | ↑ p21, ↑ p27, ↓ Cyclin A, ↑ p38, ↑ JNK | elis.sk |

| HeLa cells | Not explicitly specified | G1 (transient), G2 | G2 arrest linked to ZAK and p38MAPK activation | nih.gov |

| Renal Tumor Cells | Not explicitly specified | Not explicitly specified | ↓ Bcl-2, ↓ c-FLIP(L), ↓ Mcl-1 | jcancer.orgresearchgate.net |

| Metastatic Melanoma (FEMX-1, WM239) | Inhibited | Not explicitly specified | ↑ phosphorylated p38, ↓ antiapoptotic proteins (Livin, XIAP) | tandfonline.com |

G2/M Phase Blockage

Induction of Regulated Cell Death Pathways

Anisomycin is a known inducer of regulated cell death, primarily through the activation of apoptotic pathways, but also, more recently, through the induction of ferroptosis.

Apoptosis Induction and Associated Mechanisms

Anisomycin has been widely reported to induce apoptosis in various cell types, including cancer cells from different origins such as melanoma, osteosarcoma, triple-negative breast cancer (TNBC), renal carcinoma, leukemia, and lymphoma cells nih.govresearchgate.netcdnsciencepub.comnih.govnih.gov. The mechanisms underlying anisomycin-induced apoptosis are multifaceted and involve the activation of caspase cascades, modulation of both pro- and anti-apoptotic proteins, and the critical involvement of MAPK signaling pathways.

Multiple studies have demonstrated that anisomycin induces apoptosis through a caspase-dependent pathway. In osteosarcoma cells, anisomycin induces apoptosis in a caspase-dependent manner nih.gov. Similarly, in TNBC cell lines, anisomycin has been shown to induce caspase-dependent apoptosis, which can be abolished by treatment with a pan-caspase inhibitor like Z-VAD-FMK researchgate.netcdnsciencepub.com. The synergistic effects of anisomycin and other agents in inducing apoptosis are often associated with increased caspase cascade signaling tandfonline.com. Anisomycin treatment has been shown to lead to the activation of caspase-8 and caspase-3 cleavage in various cell lines nih.govresearchgate.net.

Anisomycin influences the balance between pro- and anti-apoptotic proteins. A key pro-apoptotic protein modulated by anisomycin is Bim (Bcl-2-like protein 11). In malignant mesothelioma cells, anisomycin has been shown to increase TRAIL-mediated apoptosis by posttranslational potentiation and stabilization of Bim, particularly the BimEL isoform tandfonline.comaacrjournals.org. This stabilization and intracellular accumulation of Bim primes cells for apoptosis via the death receptor pathway aacrjournals.org. Studies in Jurkat T cells also indicate that anisomycin promotes apoptosis through the JNK-dependent activation of Bim, leading to increased Bim mRNA and protein expression nih.govresearchgate.net.

Anisomycin also targets anti-apoptotic proteins, contributing to its pro-apoptotic effects. Research in renal carcinoma cells has shown that anisomycin treatment leads to the down-regulation of anti-apoptotic proteins such as Bcl-2, Mcl-1, and c-FLIP(L) nih.govjcancer.orgdntb.gov.ua. Down-regulation of Bcl-2 expression occurs at the transcriptional level, while the down-regulation of c-FLIP(L) and Mcl-1 occurs at the post-transcriptional level nih.gov. Overexpression of these anti-apoptotic proteins can inhibit the apoptosis induced by anisomycin in combination with other agents like TRAIL nih.gov. In melanoma cells, anisomycin can sensitize cells to apoptosis by reducing the levels of XIAP and Livin, with cleavage of Livin generating truncated forms (tLivin) that have pro-apoptotic activity tandfonline.com.

The activation of MAPK signaling pathways, particularly p38 MAPK and JNK, is a critical mechanism by which anisomycin induces apoptosis rndsystems.comnih.govnih.govaacrjournals.orgdntb.gov.uafrontiersin.orgnih.govfrontiersin.orgsigmaaldrich.comnih.gov. Anisomycin is a potent activator of both JNK and p38 MAPK in various cell types ingentaconnect.comrndsystems.comfrontiersin.orgnih.govsigmaaldrich.com. Activation of these pathways often precedes the onset of apoptosis nih.gov.

Studies have shown that anisomycin-induced apoptosis is dependent on JNK/SAPK activity in some cell lines, such as HL-60 cells, where inhibition of JNK prevents apoptosis nih.gov. In Jurkat T cells, anisomycin promotes apoptosis through the JNK-dependent activation of Bim/Bcl-xL nih.govresearchgate.net. While anisomycin can activate both p38 and JNK, the specific pathway involved in apoptosis induction can vary depending on the cell type and context frontiersin.orgnih.gov. For instance, in some studies, p38 activation was found to be involved in anisomycin-induced macrophage apoptosis rndsystems.com, while in others, JNK activity was deemed essential nih.gov. Anisomycin has also been shown to induce apoptosis by activating JNKs and restraining the activation of STAT3 in breast cancer cells frontiersin.org.

Regulation of Anti-Apoptotic Proteins (e.g., Bcl2, Mcl1, cFLIP)

Ferroptosis Induction

Emerging research indicates that anisomycin can also induce ferroptosis, a distinct form of regulated cell death characterized by iron accumulation and lipid peroxidation frontiersin.orgnih.govresearchgate.netfrontiersin.org. Studies in human ovarian cancer stem cells (HuOCSCs) have shown that anisomycin has the potential to induce ferroptosis by influencing glutathione (B108866) metabolism and autophagy signal transduction pathways nih.gov. Anisomycin treatment was found to reduce the transcription levels of gene clusters associated with protection from ferroptosis, such as those encoding members of the glutathione metabolism and autophagy signal transduction pathways nih.gov. The ferroptosis inhibitor Ferr-1 can significantly weaken the cytotoxicity of anisomycin in HuOCSCs nih.gov. Anisomycin may induce ferroptosis by reducing ATF4 to regulate glutathione metabolism frontiersin.org. Additionally, anisomycin has been reported to induce ferroptosis in hepatocellular carcinoma cells by promoting phosphorylation of histone H3 on serine 10 (p-H3S10) via p38 MAPK jcancer.orgresearchgate.netfrontiersin.org.

Table 1: Summary of Anisomycin's Effects on Apoptosis and Ferroptosis Pathways

| Pathway/Protein | Effect of Anisomycin | Cell Type Examples | Key Mechanisms Involved |

| Apoptosis | Induction | Melanoma, Osteosarcoma, TNBC, Renal Carcinoma, Leukemia, Lymphoma | Caspase activation, modulation of pro/anti-apoptotic proteins, MAPK/JNK signaling |

| Caspase-Dependent Apoptosis | Induces apoptosis via caspase activation | Osteosarcoma, TNBC, HL-60 | Increased caspase cascade signaling, caspase-8 activation, caspase-3 cleavage |

| Pro-Apoptotic Proteins (Bim) | Potentiation, stabilization, increased expression | Mesothelioma, Jurkat T cells | Posttranslational modification, JNK-dependent activation |

| Anti-Apoptotic Proteins (Bcl-2, Mcl-1, cFLIP, XIAP, Livin) | Down-regulation, cleavage of Livin to pro-apoptotic forms, reduced levels of XIAP | Renal Carcinoma, Melanoma | Transcriptional and post-transcriptional regulation, protein synthesis inhibition, cleavage |

| p38 MAPK Pathway | Activation | Various cell types, Macrophages, Breast Cancer, Hepatocellular Carcinoma | Stress-induced signaling, phosphorylation of downstream targets, involvement in apoptosis and ferroptosis induction |

| JNK Pathway | Activation | Various cell types, HL-60, Jurkat T cells, Breast Cancer | Stress-induced signaling, phosphorylation of downstream targets, essential for apoptosis induction in some contexts |

| Ferroptosis | Induction | Human Ovarian Cancer Stem Cells, Hepatocellular Carcinoma | Influence on glutathione metabolism, autophagy, p38 MAPK-mediated H3S10 phosphorylation, regulation of ATF4, NCOA4 |

Sensitization to Other Cell Death Inducers

Anisomycin can sensitize cells to apoptosis induced by various stimuli, particularly those acting via the death receptor pathway. This sensitization effect has been observed in several cell types, including malignant mesothelioma cells, prostate carcinoma cells, and glioma cells. aacrjournals.orged.ac.ukresearchgate.netnih.gov At low, subtoxic concentrations, anisomycin has been shown to rapidly sensitize malignant mesothelioma cells to TRAIL-induced apoptosis. aacrjournals.org This sensitization was found to be dependent on the protein Bid and associated with the accumulation of the BH3-only protein Bim. aacrjournals.org The accumulation of Bim appears to be linked to its phosphorylation and increased stability, consistent with the activation of JNK signaling by anisomycin. aacrjournals.org Sensitization to death receptor-mediated apoptosis by anisomycin may also involve the inhibition of protein synthesis, leading to a decrease in short-half-life anti-apoptotic proteins like cFLIP. ed.ac.uk Studies in glioblastoma cells indicate that anisomycin's sensitization to apoptosis induced by death receptor ligands requires both JNK activation and Bim upregulation. researchgate.net

Gene Expression and Transcriptional Regulation

Anisomycin significantly impacts gene expression, influencing the transcription of immediate-early genes, inflammatory mediators, tumor suppressor genes, and long non-coding RNAs.

Induction of Immediate-Early Genes (e.g., c-fos, fosB, c-jun, junB, junD, zif268)

Anisomycin is a potent inducer of immediate-early genes (IEGs), even at concentrations lower than those needed to inhibit protein synthesis. nih.gov This phenomenon, known as gene superinduction, leads to augmented and prolonged expression of IEGs that are typically only transiently induced. nih.gov Studies in mammalian cells have shown that anisomycin treatment induces the expression of genes such as c-fos, fosB, c-jun, junB, and junD. nih.gov Anisomycin has been suggested to act as a specific signaling agonist in inducing the expression of these genes. nih.gov The induction of IEGs like c-fos and zif268 has also been observed in response to various stimuli, highlighting their role as markers of neuronal activation. scispace.comcore.ac.uknih.gov

Modulation of Inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-1β)

Anisomycin can modulate the expression of genes involved in inflammatory responses. Research in mouse macrophage cell lines stimulated with LPS has shown that anisomycin treatment decreases the expression of iNOS, COX-2, TNF-α, and IL-1β in a time-dependent manner. nih.gov This downregulation of inflammatory mediators by anisomycin suggests a potential anti-inflammatory effect. nih.govbmbreports.org The inhibition of these genes may be related to the attenuation of IκB kinase-dependent NF-κB activation. nih.gov Anisomycin has been shown to inhibit the phosphorylation and degradation of IκBα, which is involved in mediating the NF-κB pathway. nih.gov

Table 1: Effect of Anisomycin on Inflammatory Gene Expression in LPS-Stimulated RAW264.7 Cells

| Gene | Effect of Anisomycin (vs. LPS alone) | Reference |

| iNOS | Decreased expression | nih.gov |

| COX-2 | Decreased expression | nih.gov |

| TNF-α | Decreased expression | nih.gov |

| IL-1β | Decreased expression | nih.gov |

Upregulation of Tumor Suppressor Genes (e.g., ATF3, ERRFI1, KLF6, AKAP12, p21, p53, Txnip)

Anisomycin has been reported to influence the expression of tumor suppressor genes. In DLD-1 colorectal cancer cells, anisomycin treatment transiently enhanced the mRNA expression of several tumor suppressor genes, including ATF3, ERRFI1, KLF6, and AKAP12. researchgate.net Additionally, studies in B16 mouse melanoma cells have shown that anisomycin treatment upregulates the mRNA expression of genes responsible for growth inhibition, such as p21, p53, and Txnip. researchgate.net The upregulation of p21, a cell cycle inhibitor, is known to be largely dependent on p53, although other factors can also contribute. nih.gov The influence of anisomycin on p53 protein has been investigated in PC12 cells, showing that anisomycin can stimulate apoptotic pathways in a partially p53-dependent manner. nih.gov

Regulation of Long Non-Coding RNAs (e.g., BACE1-AS1, NCBP2-AS2)

Anisomycin can also regulate the expression of long non-coding RNAs (lncRNAs). In human ovarian cancer stem cells (OCSCs), anisomycin treatment significantly increased the mRNA expression levels of lncRNA BACE1-AS (β-site APP cleaving enzyme 1 antisense strand). nih.gov This upregulation of BACE1-AS was associated with increased levels of BACE1 mRNA and protein, as well as the production of amyloid β peptides. nih.gov Silencing of BACE1-AS expression using siRNA reduced the anti-proliferative and anti-invasive effects of anisomycin in these cells, suggesting that BACE1-AS is a novel target for anisomycin's actions. nih.gov While NCBP2-AS2 has been identified as a lncRNA potentially associated with cancer, its specific regulation by anisomycin was not found in the provided search results. semanticscholar.org

Immunomodulatory Activities in Cellular Models

Anisomycin exhibits immunomodulatory activities in various cellular models. Previous studies have indicated that anisomycin influences the biological activity of immune cells, such as T cells, and can inhibit transplantation rejection. bmbreports.orgnih.gov Anisomycin has been shown to block the proliferation of T cells at relatively low concentrations. nih.gov It can induce G0/G1 arrest and block S phase entry in stimulated T cells. nih.gov Furthermore, anisomycin downregulates the expression of CD69 and CD25 on the surface of T cells and inhibits their cytotoxicity. nih.gov Anisomycin has also been reported to have natural killer (NK) cell-dependent immunomodulatory effects and may regulate the susceptibility of hepatocellular carcinoma cells to NK cell-mediated antitumoral immune responses. bmbreports.orgresearchgate.net Additionally, anisomycin can regulate immune-associated proteins like MHC class I and ICAM-4, impacting immune synapse formation between immune and cancer cells. bmbreports.org In macrophages, anisomycin demonstrates anti-inflammatory effects by attenuating the expression of proinflammatory mediators. nih.govbmbreports.org

Effects on Macrophage Function and Inflammatory Responses

Anisomycin has been shown to exert anti-inflammatory effects on macrophages both in vivo and in vitro. Studies have demonstrated that anisomycin can decrease mortality rates in models of acute sepsis induced by cecal ligation and puncture (CLP) and lipopolysaccharide (LPS). nih.govbmbreports.org It achieves this by reducing the gene expression of proinflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). nih.govresearchgate.net Anisomycin also inhibits the production of nitric oxide and proinflammatory cytokines in macrophages stimulated by LPS. nih.govresearchgate.net

A key mechanism underlying anisomycin's anti-inflammatory action in macrophages involves the attenuation of nuclear factor (NF)-κB activation. nih.govbmbreports.org This is correlated with the inhibition of phosphorylation of NF-κB-inducing kinase (NIK) and IκB kinase (IKKβ), as well as the phosphorylation and proteolytic degradation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit. nih.govbmbreports.org This inhibition of the NF-κB pathway is considered essential for the suppression of inflammation. nih.govbmbreports.org

Furthermore, anisomycin has been observed to induce apoptosis in macrophages, a mechanism that may contribute to its effects in certain inflammatory conditions like atherosclerosis. nih.gov In rabbit atherosclerotic plaques, anisomycin selectively decreased macrophage content through apoptosis in a concentration-dependent manner in vitro. nih.gov This effect was found to be largely mediated by the p38 mitogen-activated protein kinase (MAPK) pathway. nih.gov Anisomycin-mediated JNK signaling in mouse macrophages has also been shown to antagonize Akt activity, and this effect was obliterated with the loss of the Jnk1 gene. ahajournals.org

Table 1: Effects of Anisomycin on Inflammatory Mediators in LPS-Stimulated Macrophages

| Inflammatory Mediator | Effect of Anisomycin Treatment (vs. Control) | Reference |

| iNOS gene expression | Decreased | nih.gov |

| TNF-α gene expression | Decreased | nih.gov |

| IL-1β gene expression | Decreased | nih.gov |

| Nitric Oxide (NO) production | Inhibited | nih.govresearchgate.net |

| TNF-α protein levels | Inhibited | researchgate.net |

| IL-6 protein levels | Inhibited | researchgate.net |

| IL-1β protein levels | Inhibited | researchgate.net |

| NF-κB activation | Attenuated | nih.govbmbreports.org |

| IκBα phosphorylation | Inhibited | nih.govbmbreports.org |

| IκBα degradation | Inhibited | nih.govbmbreports.org |

| NF-κB p65 nuclear translocation | Suppressed | nih.govbmbreports.org |

Impact on T Cell Activity and Function

Anisomycin has demonstrated inhibitory effects on the biological activity of T cells. nih.govmdpi.com Studies suggest its potential in treating autoimmune diseases and inhibiting transplantation rejection by impacting T cell activity and function. nih.govmdpi.com Anisomycin has been shown to inhibit the proliferation of Jurkat T cells in a dose-dependent manner. researchgate.netresearchgate.net This inhibition is associated with the activation of p53, p21, and p27 signaling pathways, leading to the arrest of cells in the S and G2/M phases of the cell cycle. researchgate.netresearchgate.netjcancer.org Anisomycin treatment also results in significant mitochondrial membrane potential loss and caspase activation (Caspase 3/7, Caspase 8, and Caspase 9) in CD4 and CD8 T cells. oup.com

Table 2: Effects of Anisomycin on T Cell Activity

| T Cell Parameter | Effect of Anisomycin Treatment | Reference |

| Proliferation (Jurkat T cells) | Inhibited (dose-dependent) | researchgate.netresearchgate.net |

| Cell Cycle Progression | Arrested in S and G2/M phases | researchgate.netresearchgate.net |

| Mitochondrial Membrane Potential | Significant loss | oup.com |

| Caspase Activation | Observed (Caspase 3/7, 8, 9) | oup.com |

Natural Killer (NK) Cell-Mediated Immunomodulation

Anisomycin has demonstrated natural killer (NK) cell-dependent immunomodulatory effects. nih.govbmbreports.orgnih.gov It has been investigated as a potential therapeutic agent, particularly in the context of hepatocellular carcinoma (HCC). nih.govbmbreports.orgnih.gov Anisomycin treatment of HCC cells has been shown to differentially modulate a broad range of immune regulation-associated genes. nih.gov This includes the significant increase in the expression of lymphocyte function-associated antigen-3 (LFA-3, also known as CD58), which is considered a critical player in NK-mediated immunotherapeutic effects. nih.govfrontiersin.org Anisomycin treatment also significantly regulates major histocompatibility complex molecules class I (MHC-I) on HCC cells. nih.gov These modulations of adhesion molecules are thought to be important for the formation of immune synapses between NK cells and cancer cells, thereby boosting NK-mediated immunotherapeutic effects. bmbreports.orgnih.gov Anisomycin has been shown to enhance apoptosis-dependent NK cell cytotoxicity in HCC cells. researchgate.net

Modulation of Immune Cell Adhesion Molecules and Cytokines

Anisomycin influences the expression of immune-associated proteins, including adhesion molecules and cytokines, impacting immune cell interactions and inflammatory responses. As mentioned, anisomycin regulates the expression of major histocompatibility complex molecule class I and intercellular adhesion molecule 4 (ICAM4), which are important for immune synapse formation between immune and cancer cells. nih.govbmbreports.orgnih.gov The expression of CD58 on HCC cells is significantly elevated after anisomycin treatment, and blocking CD58 can impair the anisomycin-mediated enhancement of NK cytotoxicity. frontiersin.org

Table 3: Modulation of Adhesion Molecules and Cytokines by Anisomycin

| Molecule/Cytokine | Cell Type Affected | Effect of Anisomycin Treatment | Reference |

| MHC Class I | HCC cells | Regulated | nih.govbmbreports.orgnih.gov |

| Intercellular Adhesion Molecule 4 (ICAM4) | Immune/Cancer cells | Regulated | nih.govbmbreports.orgnih.gov |

| Lymphocyte Function-Associated Antigen-3 (LFA-3/CD58) | HCC cells | Significantly increased | nih.govfrontiersin.org |

| TNF-α | Macrophages | Repressed production | nih.govresearchgate.net |

| IL-6 | Macrophages | Repressed production | nih.govresearchgate.net |

| IL-1β | Macrophages | Repressed production | nih.govresearchgate.net |

Impact on Glucose Metabolism

Anisomycin has been observed to impact glucose metabolism in certain cell types. In B16 mouse melanoma cells, anisomycin treatment reduced glucose metabolism. iiarjournals.orgnih.gov This was evidenced by a higher concentration of glucose remaining in the culture medium of anisomycin-treated cells compared to control cells. iiarjournals.org The concentration of lactate, a product of glucose metabolism, was also lower in the media of treated cells. iiarjournals.org Anisomycin treatment also decreased the amount of intracellular NAD+ in these cells. iiarjournals.org

In primary cultures of bovine chromaffin cells, anisomycin was found to enhance glucose uptake. nih.govcore.ac.uk This effect reached a maximum after 60 minutes and was inhibited by SB 203580, a selective inhibitor of stress-activated protein kinase 2 (SAPK2/p38), suggesting the involvement of this pathway in anisomycin-induced glucose uptake in these cells. nih.govcore.ac.uk

Studies in L6 muscle cells have also shown that short-term treatment with anisomycin increased glucose transport. nih.gov This activation was attributed to a doubling in the Vmax values of glucose transport. nih.gov Anisomycin induced the translocation of GLUT4 and GLUT1 transporters from intracellular vesicles to the plasma membrane, although not in quantities sufficient to fully account for the observed increase in transport. nih.gov These findings suggest that anisomycin stimulates hexose (B10828440) transport by increasing the number of transporters on the cell surface and potentially augmenting their intrinsic catalytic activity. nih.gov

Anisomycin has also been shown to activate the glucose transporter GLUT1 in mammalian cells following the initiation of p38 MAP kinase, an event that occurs at concentrations below those required for protein synthesis inhibition. mdpi.com This activation is considered an early event in the adaptive response of mammalian cells to metabolic stress. mdpi.com

Table 4: Effects of Anisomycin on Glucose Metabolism

| Metabolic Process/Molecule | Cell Type | Effect of Anisomycin Treatment | Key Findings | Reference |

| Glucose Metabolism | B16 mouse melanoma cells | Reduced | Higher residual glucose, lower lactate, decreased intracellular NAD+ | iiarjournals.orgnih.gov |

| Glucose Uptake | Bovine chromaffin cells | Enhanced | Effect inhibited by p38 MAPK inhibitor SB 203580 | nih.govcore.ac.uk |

| Glucose Transport | L6 muscle cells | Increased | Doubling of Vmax, translocation of GLUT4 and GLUT1 to plasma membrane | nih.gov |

| GLUT1 Activation | Mammalian cells | Activated | Occurs at concentrations below protein synthesis inhibition, linked to p38 MAPK activation | mdpi.com |

| ATP content | Human ovarian cancer stem cells | Significantly reduced | Associated with potential promotion of cuproptosis | jcancer.org |

Applications in Neurobiological Research Preclinical Models

Investigation of Memory Consolidation Mechanisms

Memory consolidation is the process by which new, labile memories are transformed into more stable, long-lasting forms jneurosci.orgnih.govresearchgate.net. This process is widely believed to involve the synthesis of new proteins jneurosci.orgresearchgate.netjneurosci.org. Anisomycin (B549157), by inhibiting protein synthesis, has been a key pharmacological tool in studying this phenomenon.

Disruption of Long-Term Memory Formation

Numerous studies have demonstrated that administering anisomycin during or shortly after learning can impair the formation of long-term memories across various tasks and species jneurosci.orgnih.govresearchgate.netjneurosci.orgelifesciences.orgpsicothema.com. This effect is often observed when the drug is administered within a critical time window following the initial learning experience, while short-term memory remains intact jneurosci.orgresearchgate.netpsicothema.com. For instance, studies using inhibitory avoidance tasks in rodents have shown that anisomycin administered immediately after training leads to significant memory deterioration when tested days later nih.govpsicothema.com. This impairment is not observed if the drug is administered much later, suggesting that the protein synthesis-dependent consolidation phase has already been completed psicothema.com.

Effects on Contextual Memory

Anisomycin has been shown to affect contextual memory, which is the memory for the environment or setting in which an experience occurred researchgate.netnih.govccnlab.orgbohrium.com. Research involving contextual fear conditioning, where an animal learns to associate a specific context with an aversive stimulus, has provided insights into anisomycin's impact on this type of memory. Studies have demonstrated that injecting anisomycin into the dorsal hippocampus, a brain region critical for contextual memory, following context exploration can impair the formation or retrieval of contextual memories researchgate.netnih.govccnlab.org. For example, intrahippocampal infusions of anisomycin after pre-exposure to a context have been shown to reduce the facilitation effect typically observed in contextual fear conditioning, indicating impaired context memory researchgate.netccnlab.org. Furthermore, anisomycin administered after reactivation of a contextual memory associated with cocaine-induced locomotor activity disrupted the subsequent expression of conditioned sensitization, suggesting an effect on reactivated contextual memories nih.gov.

Studies investigating the temporal requirements for protein synthesis in different hippocampal subregions for contextual fear memory have also utilized anisomycin. Injections of anisomycin into the CA1 region immediately or a few hours after training impaired long-term contextual fear memory, while injections into the CA3 region immediately after training impaired both short-term and long-term contextual fear memory researchgate.netnih.gov.

Impact on Social Fear Memory

Anisomycin has also been used to investigate the protein synthesis requirements for the consolidation of social fear memory. Studies in mice have shown that systemic administration of anisomycin at specific time points before or after social fear conditioning can impair the consolidation of this type of memory nih.govresearchgate.netnih.govdntb.gov.ua. Research indicates that the consolidation of social fear memories may require two distinct stages of protein synthesis: an initial phase occurring during or immediately after conditioning, and a second phase several hours later nih.govnih.gov. Anisomycin administered during these sensitive periods has been shown to reduce the expression of social fear nih.govresearchgate.netnih.gov. Anisomycin has also been reported to specifically interfere with social recognition memory without affecting contextual fear memory in studies examining the effects of stress on social hierarchy frontiersin.org.

Re-evaluation of the Protein Synthesis Hypothesis in Memory

While anisomycin's effects have historically provided strong support for the protein synthesis hypothesis of memory consolidation, more recent research has prompted a re-evaluation of this premise jneurosci.orgresearchgate.netjneurosci.orgsciencedaily.com. Studies have revealed that anisomycin, in addition to inhibiting protein synthesis, can have other significant neurobiological effects that could contribute to memory impairments nih.govjneurosci.orgresearchgate.netjneurosci.orgsciencedaily.com. For instance, intrahippocampal infusions of anisomycin have been shown to suppress spontaneous and evoked neural activity, similar to the effects of agents that block electrical activity jneurosci.orgjneurosci.org. This "neurosilence" effect suggests that anisomycin might impair memory by interfering with activity-dependent brain functions necessary for memory expression, rather than solely by blocking protein synthesis required for consolidation jneurosci.orgjneurosci.org.

Furthermore, research has shown that anisomycin can cause dramatic fluctuations in neurotransmitter levels, such as norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506), in brain regions like the amygdala sciencedaily.compnas.org. These alterations in neurochemical tone are known to interfere with memory formation jneurosci.orgsciencedaily.compnas.org. Some studies suggest that these non-protein synthesis inhibitory effects of anisomycin may be significant contributors to the observed amnesia, potentially even more so than the protein synthesis inhibition itself sciencedaily.compnas.org. This has led to the suggestion that amnesia produced by anisomycin might, in part, reflect local modulation of memory by altered neurotransmitter release rather than exclusively the disruption of de novo protein synthesis pnas.org.

The discrepancies in findings and the identification of anisomycin's additional neurobiological effects highlight the complexity of its action and the need for careful interpretation of studies relying solely on this compound to support the protein synthesis hypothesis of memory nih.govjneurosci.orgresearchgate.netjneurosci.orgsciencedaily.com.

Studies on Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is considered a fundamental cellular mechanism underlying learning and memory researchgate.netfrontiersin.org. Anisomycin has been used to investigate the role of protein synthesis in different forms of synaptic plasticity, particularly long-term potentiation (LTP).

Effects on Long-Term Potentiation (LTP)

Long-term potentiation (LTP) is a persistent strengthening of synaptic connections that can last for hours or even days and is often studied in brain regions like the hippocampus researchgate.netnih.gov. LTP is typically characterized by an early phase (E-LTP) that is relatively independent of protein synthesis and a late phase (L-LTP) that is thought to require new protein synthesis researchgate.netnih.gov.

Studies using anisomycin have provided evidence for the protein synthesis dependency of L-LTP. Applying anisomycin to hippocampal slices has been shown to block or impair the late phase of LTP, while often sparing the early phase nih.govresearchgate.netnih.govresearchgate.net. For example, in hippocampal CA1, anisomycin has been reported to cause the potentiation of excitatory postsynaptic potentials (EPSPs) to decay within a few hours after induction, whereas in the absence of the drug, LTP persists for much longer periods researchgate.netnih.gov. Similar effects have been observed on mossy fiber LTP induction in the hippocampus, where higher doses of anisomycin effectively blocked LTP induction researchgate.net.

However, the effects of anisomycin on synaptic plasticity can be complex and may depend on factors such as the concentration used, the timing of administration relative to stimulation, and the specific brain region or synapse being studied nih.govresearchgate.net. Some studies have reported that anisomycin can block synaptic plasticity without interfering with neuronal activity, while others suggest that it can inhibit neuronal activity itself, leading to discrepancies in findings researchgate.net. Research also indicates that the duration of LTP in regions like the amygdala can depend on the anisomycin treatment paradigm nih.gov.

Furthermore, investigations into the effects of protein synthesis inhibitors like anisomycin on different forms of synaptic plasticity, such as mGluR-dependent LTD (long-term depression), have also been conducted. These studies contribute to understanding the specific protein synthesis requirements for various forms of synaptic plasticity believed to be involved in memory processes pnas.org.

Modulation of Neural Activity and Electrophysiological Properties

Intracerebral administration of anisomycin has been shown to profoundly suppress neural activity in preclinical models jneurosci.orgjneurosci.orgnih.gov. This effect is not attributed to cell death but appears correlated with the degree of protein synthesis inhibition jneurosci.orgnih.gov.

Studies using intrahippocampal microinfusions of anisomycin in rats have demonstrated a strong suppression, and in some cases abolition, of spontaneous and evoked local field potentials and multiunit activity jneurosci.orgjneurosci.orgnih.gov. This suppression is often rapid, peaking within 20-30 minutes, and can be long-lasting, extending beyond 4-6 hours jneurosci.org. The elimination of hippocampal evoked potentials has been observed following anisomycin infusion jneurosci.org. This suppression of electrical activity, both spontaneous and evoked, has been noted across different measures jneurosci.org. The effect is considered a significant confound for the use of anisomycin in memory research, as it suggests that the drug interferes with neural signaling mechanisms themselves jneurosci.org. The degree of protein synthesis inhibition has been found to correlate with the resulting inhibition of neural activity jneurosci.org.

Anisomycin has been shown to disrupt the intrinsic membrane properties of hippocampal neurons physiology.orgnih.govnih.gov. Studies using whole-cell recordings in hippocampal brain slices have revealed that anisomycin can cause a significant depolarization of the membrane potential nih.govnih.gov. While some studies in the past suggested little apparent influence on passive or active membrane properties at certain concentrations in vitro, more recent research indicates that even short exposures to anisomycin can impair both passive and active properties of neurons jneurosci.orgnih.gov. Anisomycin treatment has been associated with decreases in firing frequencies and spike amplitudes, as well as increases in spike width across spike trains, without necessarily altering the spike threshold physiology.orgnih.gov. These changes suggest a potential loss of cellular energetics contributing to the maintenance of ionic gradients across the neuronal membrane physiology.orgnih.gov.

Suppression of Spontaneous and Evoked Neural Activity

Neurotransmitter System Modulation

Anisomycin has a notable impact on neurotransmitter systems, particularly monoamine release physiology.orgnih.govnih.govpnas.orgresearchgate.netresearchgate.netgrantome.comagscientific.compnas.orgnih.govsci-hub.se.

Intra-amygdala and intrahippocampal injections of anisomycin have been found to induce abnormally large increases in the release of norepinephrine (NE), dopamine (DA), and serotonin (5-HT) at the injection site nih.govnih.govpnas.orgresearchgate.netgrantome.comagscientific.compnas.orgnih.govsci-hub.se. These increases can be extraordinarily large, ranging from approximately 1,000% to 17,000% above baseline levels shortly after injection, far exceeding levels seen under normal physiological conditions pnas.orgagscientific.compnas.orgsciencedaily.com. Following this initial surge, the release of NE and DA can decrease significantly below baseline for several hours before recovering nih.govpnas.orggrantome.compnas.org. The release of neurotransmitters may be a neural response to the onset of protein synthesis inhibition or a secondary effect of anisomycin pnas.org.

Here is a summary of the observed effects on monoamine release:

| Neurotransmitter | Initial Effect on Release (following anisomycin injection) | Subsequent Effect on Release | Brain Region Studied | Source(s) |

| Norepinephrine | Abnormally large increase (~1,000-17,000%) | Plummeted below baseline | Amygdala, Hippocampus | nih.govnih.govpnas.orgresearchgate.netgrantome.comagscientific.compnas.orgnih.govsci-hub.se |

| Dopamine | Abnormally large increase (~1,000-17,000%) | Plummeted below baseline | Amygdala, Hippocampus | nih.govnih.govpnas.orgresearchgate.netgrantome.comagscientific.compnas.orgnih.govsci-hub.se |

| Serotonin | Abnormally large increase (~1,000-17,000%) | Not consistently described | Amygdala, Hippocampus | nih.govnih.govpnas.orgresearchgate.netagscientific.compnas.orgnih.govsci-hub.se |

The observed abnormal increases in neurotransmitter release following anisomycin administration are suggested to play a significant role in the amnesia produced by the compound nih.govnih.govpnas.orgresearchgate.netgrantome.compnas.orgnih.govsciencedaily.com. This presents an alternative interpretation to the long-held view that anisomycin-induced amnesia is solely due to the inhibition of de novo protein synthesis necessary for memory consolidation nih.govnih.govpnas.orggrantome.compnas.orgsciencedaily.com.

Evidence supporting the role of neurotransmitter modulation in anisomycin-induced amnesia includes findings that drugs counteracting these neurotransmitter fluctuations can attenuate the amnesia pnas.orggrantome.compnas.orgsciencedaily.com. For instance, pretreatment with a beta-adrenergic receptor antagonist has been shown to attenuate anisomycin-induced amnesia, potentially by blunting the effects of the large increases in NE release nih.govnih.govresearchgate.netpnas.orgnih.gov. Furthermore, injecting high doses of norepinephrine alone into the amygdala can produce amnesia similar to that caused by anisomycin nih.govpnas.orgresearchgate.netpnas.org. These findings suggest that the altered release of neurotransmitters may mediate the amnesia produced by anisomycin pnas.orgpnas.org.

While protein synthesis inhibition is a primary action of anisomycin, the resulting abnormal neurochemical changes and disruption of local neuronal function are considered likely contributors to interference with memory formation pnas.orggrantome.com. The relative contributions of the individual monoamines (norepinephrine, dopamine, and serotonin) to anisomycin-induced amnesia warrant further investigation pnas.org.

Effects on Monoamine Release (Norepinephrine, Dopamine, Serotonin)

Anisomycin as a Tool for Studying Neural Function Beyond Protein Synthesis Inhibition

While anisomycin is widely recognized for its role as a protein synthesis inhibitor and its use in studying memory consolidation, research indicates that it also exerts effects on neural function through mechanisms independent of or secondary to this primary action. These non-canonical effects highlight anisomycin's utility as a tool for exploring broader aspects of neuronal activity and plasticity.

Studies have demonstrated that anisomycin can significantly impact basic neurobiological functions, including the suppression of ongoing neural activity in vivo. physiology.orgjneurosci.org This suppression of neural activity has been observed following intracerebral administration of anisomycin at dosages previously used in memory consolidation studies. jneurosci.org These effects were not linked to pathological electrographic activity or cell death but were correlated with the degree of protein synthesis inhibition. jneurosci.org This suggests that intact protein synthesis may be crucial for spontaneous and evoked neural activity itself. jneurosci.org

Furthermore, anisomycin has been shown to disrupt intrinsic membrane properties of hippocampal neurons. physiology.orgnih.gov Experiments using intracellular whole-cell recordings in transverse hippocampal brain slices revealed that anisomycin caused a significant depolarization of the membrane potential. physiology.orgnih.gov Treated neurons also exhibited significant decreases in firing frequencies and spike amplitudes, along with increases in spike width across spike trains. physiology.orgnih.gov These changes are indicative of a loss of cellular energetics contributing to the maintenance of ionic gradients across the membrane. physiology.orgnih.gov Further investigation confirmed that anisomycin impaired mitochondrial function, as evidenced by reduced staining with 2,3,5-triphenyltetrazolium chloride and impaired cytochrome c oxidase (complex IV) activity. physiology.orgnih.gov These findings emphasize that anisomycin-induced alterations in neural activity and metabolism are likely consequences of cell-wide translational inhibition. physiology.orgnih.gov

Anisomycin's effects on synaptic plasticity, independent of its impact on the late phase of long-term potentiation (LTP) which is known to be protein synthesis-dependent, have also been explored. While the late phase of LTP (>3-5 hours) is generally considered dependent on protein synthesis, the early phase appears to be independent of this process. researchgate.net Studies using optical recording techniques in rat hippocampal slices have observed that in the presence of anisomycin, the potentiation of the excitatory postsynaptic potential (EPSP) lasted for a few hours before gradually declining, suggesting that anisomycin's effect on the late phase is related to protein synthesis inhibition. researchgate.net However, the lack of effect of anisomycin on the magnitude and persistence of long-term depression (LTD) in hippocampal slices from juvenile and middle-aged rats suggests that stabilized LTD can be independent of triggered protein synthesis. plos.org

Anisomycin has also been investigated for its effects on mitogen-activated protein kinases (MAPKs), which play crucial roles in various cellular processes, including neuronal signaling and plasticity. Evidence suggests that anisomycin can affect multiple MAP kinases in certain cell types. nih.gov In cortical neurons, anisomycin has been shown to differentially regulate p38 and ERK MAP kinases. nih.gov In hypoxic neurons, anisomycin attenuated phosphorylated p38 immunoreactivity and increased phosphorylated ERK immunoreactivity. nih.gov In normoxic conditions, anisomycin decreased phosphorylated p38 and ERK immunoreactivity. nih.gov These findings suggest that anisomycin's influence on MAP kinase activities could contribute to its observed effects on neuronal function, potentially independent of its primary role in protein synthesis inhibition. nih.gov

The following table summarizes some of the observed effects of anisomycin on neural function beyond its direct protein synthesis inhibition:

| Effect on Neural Function | Brain Region/Model | Key Finding | Source |

| Suppression of Neural Activity | Hippocampus (in vivo) | Strong suppression of spontaneous and evoked local field potentials and multiunit activity. | jneurosci.org |

| Depolarization of Membrane Potential | Hippocampal CA1 neurons | Significant depolarization observed during application. | physiology.orgnih.gov |

| Decreased Firing Frequency and Spike Amplitude | Hippocampal CA1 neurons | Significant decreases observed in treated neurons. | physiology.orgnih.gov |

| Impaired Mitochondrial Function | Hippocampal slices | Reduced staining with TTC and impaired cytochrome c oxidase activity. | physiology.orgnih.gov |

| Fluctuations in Neurotransmitter Levels | Amygdala, Hippocampus (in vivo) | Extraordinary increases followed by decreases in NE, DA, 5-HT (amygdala) and NE, DA, ACh (hippocampus). | sciencedaily.compnas.orgnih.gov |

| No interference with LTD stabilization | Hippocampal slices | Did not block the magnitude and persistence of LTD. | plos.org |

| Differential regulation of MAP kinases | Cortical neurons | Attenuated phosphorylated p38 and increased phosphorylated ERK in hypoxic neurons. | nih.gov |

These findings underscore the complexity of anisomycin's actions in the nervous system and highlight its utility as a tool to investigate neural mechanisms that may be independent of or influenced by altered protein synthesis. The observed effects on neural activity, membrane properties, neurotransmitter release, and kinase signaling pathways provide valuable insights into the intricate processes underlying neuronal function and plasticity.

Preclinical and in Vitro Investigation of Therapeutic Potential

Anticancer Mechanisms in Preclinical Models (excluding clinical trials)

Anisomycin's potential as an anticancer agent has been explored in a variety of preclinical models, revealing its ability to inhibit cancer cell growth, target cancer stem cells, block tumor-supporting processes like angiogenesis, and enhance the efficacy of other cancer therapies.

Anisomycin (B549157) has been shown to potently inhibit cell proliferation and induce apoptosis, or programmed cell death, across a diverse panel of cancer cell lines. researchgate.netresearchgate.netnih.govresearchgate.net This cytotoxic activity is often caspase-dependent, indicating the activation of a key molecular cascade that executes apoptosis. researchgate.netresearchgate.net Studies have documented these effects in cancers such as triple-negative breast cancer (TNBC), acute myeloid leukemia (AML), non-small-cell lung cancer (NSCLC), osteosarcoma, melanoma, and renal cell carcinoma. researchgate.netresearchgate.netresearchgate.netfrontiersin.org

In models of triple-negative breast cancer, anisomycin inhibits growth and triggers caspase-dependent apoptosis. researchgate.netresearchgate.net Similarly, it effectively suppresses the proliferation of NSCLC cells, irrespective of their genetic mutation status, and does so to a greater extent than in normal lung epithelial cells. nih.gov Research on pediatric acute myeloid leukemia found that anisomycin potently inhibited proliferation and induced apoptosis in multiple AML cell lines and was effective against progenitor cells from pediatric AML patients while sparing their normal counterparts. researchgate.netnih.gov In osteosarcoma cell lines, anisomycin has been reported to inhibit proliferation by causing cell cycle arrest at the G2/M phase and inducing apoptosis through a caspase-dependent mechanism. researchgate.net For renal cell carcinoma, anisomycin promotes apoptosis by mediating the expression of proteins such as Bcl-2, c-FLIP, Mcl-1, and death receptor 4 (DR4). researchgate.netjcancer.org

Mechanistically, while anisomycin is known to activate stress-activated protein kinases (SAPKs) like JNK and p38, its anticancer actions in TNBC and AML have been shown to be independent of this activation. researchgate.netnih.govresearchgate.net Instead, a key mechanism appears to be the disruption of mitochondrial function. researchgate.netnih.gov Anisomycin inhibits mitochondrial respiration, particularly by disrupting complex I activity, which leads to a decrease in the mitochondrial membrane potential, reduced ATP production, and increased intracellular oxidative stress. researchgate.netnih.govresearchgate.net Further evidence suggests that anisomycin suppresses the PI3K/Akt/mTOR signaling pathway, and overexpression of an active form of Akt can reverse the pro-apoptotic effects of the compound. researchgate.netnih.gov

| Cancer Type | Observed Effects | Reported Mechanisms of Action |

|---|---|---|

| Triple-Negative Breast Cancer (TNBC) | Inhibition of proliferation, induction of caspase-dependent apoptosis. researchgate.netresearchgate.net | Inhibition of mitochondrial respiration, decreased ATP, activation of AMPK, inhibition of mTOR. researchgate.netresearchgate.netcdnsciencepub.com |

| Acute Myeloid Leukemia (AML) | Inhibition of proliferation, induction of apoptosis, selective targeting of patient-derived progenitor cells. researchgate.netnih.gov | Inhibition of mitochondrial respiration (Complex I), increased oxidative stress. researchgate.netnih.gov |

| Non-Small-Cell Lung Cancer (NSCLC) | Inhibition of growth, migration, and survival. nih.gov | Suppression of PI3K/Akt/mTOR pathway. nih.gov |

| Osteosarcoma | Inhibition of proliferation, cell cycle arrest (G2/M), caspase-dependent apoptosis. researchgate.net | Induction of cell cycle arrest and apoptosis via mitochondrial biogenesis mediation. researchgate.net |

| Renal Cell Carcinoma | Induction of apoptosis. researchgate.netjcancer.org | Downregulation of Bcl-2, c-FLIP, and Mcl-1. jcancer.org |

| Melanoma | Induction of apoptosis. researchgate.netnih.gov | Sensitization to TRAIL-induced apoptosis. nih.gov |

Beyond the general cancer cell population, anisomycin has demonstrated significant inhibitory effects on cancer stem cells (CSCs), a subpopulation of cells within a tumor responsible for initiation, recurrence, and metastasis. Research has specifically highlighted its activity against ovarian cancer stem cells (OCSCs). nih.gov

Previous studies have confirmed that anisomycin can significantly inhibit the proliferation, invasion, angiogenesis, and tumorigenicity of human OCSCs both in vitro and in animal models. jcancer.orgnih.govjcancer.org More recent investigations into its mechanism suggest that anisomycin has the potential to promote a form of iron-dependent cell death called ferroptosis in OCSCs by affecting glutathione (B108866) metabolism. jcancer.org Another proposed mechanism is the induction of cuproptosis, a copper-dependent form of cell death. nih.gov This is thought to occur through the attenuation of the YY1 transcription factor and the subsequent disruption of the lipoic acid pathway, which is crucial for protecting against copper-induced toxicity. nih.gov Furthermore, anisomycin has been shown to inhibit OCSC activity by stimulating the expression of specific microRNAs, such as miR-134-3p, which in turn suppresses the expression of target genes like GPR137. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process that tumors exploit to secure a supply of oxygen and nutrients for their growth and spread. Anisomycin has been shown to effectively target and inhibit this process in preclinical tumor models. researchgate.net

A significant aspect of anisomycin's therapeutic potential lies in its ability to work synergistically with other established anticancer drugs, enhancing their effectiveness. nih.govnih.gov This synergy allows for potentially more potent combination therapies.

In preclinical studies on non-small-cell lung cancer, combining anisomycin with standard chemotherapeutic agents like cisplatin (B142131) and paclitaxel, or with the targeted therapy gefitinib (B1684475) (an EGFR inhibitor), resulted in synergistic anticancer effects. nih.gov A combination of anisomycin and cisplatin was found to be more effective than cisplatin alone, leading to a complete arrest of NSCLC growth in a mouse model. nih.gov Similarly, in melanoma, low concentrations of anisomycin were shown to sensitize tumor cells to apoptosis induced by TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) receptor agonists, such as the monoclonal antibody lexatumumab. nih.gov This combination significantly enhanced apoptosis compared to either agent used alone. nih.gov The mechanism for this sensitization in melanoma involves increased caspase activation and the cleavage of anti-apoptotic proteins like Livin and XIAP. nih.gov Anisomycin also demonstrates synergy with mapatumumab in renal cell carcinoma cell lines. researchgate.net

| Combination Agent | Cancer Type | Observed Synergistic Effect |

|---|---|---|

| Cisplatin | Non-Small-Cell Lung Cancer (NSCLC) | Synergistic inhibition of cell growth. nih.gov |

| Paclitaxel | Non-Small-Cell Lung Cancer (NSCLC) | Synergistic inhibition of cell growth. nih.gov |

| Gefitinib | Non-Small-Cell Lung Cancer (NSCLC) | Synergistic inhibition of cell growth. nih.gov |

| Lexatumumab (TRAIL-R2 Agonist) | Melanoma | Enhanced induction of apoptosis. nih.gov |

| Mapatumumab | Renal Cell Carcinoma (RCC) | Synergistic cytotoxicity and apoptosis. researchgate.net |

Inhibition of Angiogenesis in Tumor Models

Anti-inflammatory Properties in Cellular and Animal Models

In addition to its anticancer activities, anisomycin exhibits potent anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway, a central regulator of inflammation. researchgate.netbmbreports.org

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.govucla.edu In inflammatory conditions, NF-κB becomes activated and moves into the cell nucleus to switch on the expression of pro-inflammatory genes. nih.govucla.edu

Studies in both cellular and animal models have demonstrated that anisomycin can effectively suppress inflammation by attenuating this NF-κB activation. researchgate.netbmbreports.org In mouse macrophage cell lines stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, anisomycin was found to inhibit the NF-κB pathway. bmbreports.org The mechanism involves preventing the phosphorylation of key upstream kinases (NIK and IKKβ), which in turn blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that holds NF-κB inactive in the cytoplasm. researchgate.netbmbreports.org By stabilizing IκBα, anisomycin prevents the NF-κB p65 subunit from translocating to the nucleus. researchgate.net This blockade results in the downregulation of NF-κB-dependent inflammatory genes, leading to a decreased production of inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). researchgate.netbmbreports.org These findings suggest anisomycin could be a potential candidate for treating inflammatory conditions like sepsis. researchgate.netbmbreports.org

Reduction of Pro-inflammatory Mediators

Anisomycin has demonstrated significant anti-inflammatory effects in various preclinical models. bmbreports.orgbmbreports.org Studies have shown its ability to decrease the gene expression of several key pro-inflammatory mediators. bmbreports.orgnih.gov In lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW264.7 and J774A.1, anisomycin treatment led to a time-dependent and dose-dependent reduction in the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). bmbreports.orgresearchgate.netresearchgate.net

The mechanism behind this anti-inflammatory activity involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. bmbreports.orgnih.gov Anisomycin has been shown to suppress the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα. nih.govresearchgate.net This action inhibits the translocation of the NF-κB p65 subunit to the nucleus, a critical step for the transcription of many pro-inflammatory genes. nih.govresearchgate.net Consequently, the production of nitric oxide (NO) and pro-inflammatory cytokines is significantly diminished. bmbreports.orgresearchgate.net These findings suggest that anisomycin's ability to attenuate the inflammatory response is linked to its modulation of the NF-κB pathway. bmbreports.org

Table 1: Effect of Anisomycin on Pro-inflammatory Mediators in LPS-Stimulated Macrophages This table is interactive. You can sort and filter the data.

| Cell Line | Mediator | Effect of Anisomycin Treatment | Reference |

|---|---|---|---|

| RAW264.7 | iNOS | Decreased expression | bmbreports.org, researchgate.net |

| RAW264.7 | COX-2 | Decreased expression | bmbreports.org, researchgate.net |

| RAW264.7 | TNF-α | Decreased expression and production | bmbreports.org, researchgate.net, researchgate.net |

| RAW264.7 | IL-1β | Decreased expression and production | bmbreports.org, researchgate.net, researchgate.net |

| J774A.1 | Nitric Oxide (NO) | Inhibited production | researchgate.net |

| RAW264.7 | IL-6 | Decreased production | researchgate.net |

Antiviral Activities in Cell Culture

Anisomycin has been identified as a potent inhibitor of several viruses in in vitro settings, demonstrating broad-spectrum antiviral potential. acs.org

Dengue and Zika Viruses: Anisomycin exhibits strong inhibitory effects against both Dengue virus (DENV) and Zika virus (ZIKV). nih.gov It has been shown to effectively inhibit the replication of all DENV serotypes and both Asian and African strains of ZIKV in Vero cells and human cell lines. nih.gov The antiviral action of anisomycin appears to occur at a post-entry stage of the viral life cycle, significantly reducing viral protein expression and RNA synthesis. nih.gov It is noteworthy that anisomycin does not directly inhibit the enzymatic activities of the DENV NS5 protein, which includes methyltransferase and RNA polymerase functions. nih.gov The high selectivity index for anisomycin against ZIKV (≥11,900) underscores its potent and specific antiviral activity. nih.govresearchgate.net

Potato Virus Y: In the context of plant viruses, anisomycin has been shown to effectively suppress the infection of Potato Virus Y (PVY). acs.orgnih.govacs.org In studies using Nicotiana benthamiana, treatment with anisomycin significantly delayed the progression of PVY symptoms and suppressed the accumulation of the virus in systemic leaves. acs.org For instance, at concentrations of 200 and 500 μg/mL, anisomycin reduced viral accumulation by 65% and 84%, respectively. acs.org Molecular docking studies suggest that anisomycin may exert its antiviral effect by binding to the PVY helper component proteinase (HC-Pro). nih.govacs.org

Table 2: In Vitro Antiviral Activity of Anisomycin This table is interactive. You can sort and filter the data.

| Virus | Host System/Cell Line | Key Findings | Reference |

|---|---|---|---|

| Dengue Virus (DENV) | Vero cells, Human cell lines | Potent inhibitor of all serotypes; impairs a post-entry step of viral replication. | nih.gov |

| Zika Virus (ZIKV) | Vero cells, Human cell lines | Strong inhibition of Asian and African strains; high selectivity index. | nih.gov, nih.gov, researchgate.net |